![molecular formula C13H21N3OS B6437258 N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2548992-89-6](/img/structure/B6437258.png)
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine, also known as DMTMA, is a small molecule that is used in many scientific applications. It has been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. DMTMA has been used in the synthesis of various compounds, and has been found to have a wide range of effects on biological systems.
Scientific Research Applications
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research. It has been used to synthesize various compounds, including drugs and other pharmaceuticals. It has also been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. In addition, N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has been used in the study of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is not fully understood. However, it is thought to interact with proteins and enzymes, as well as modulate the activity of various biochemical pathways. It is believed that N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine binds to certain proteins and enzymes, which then leads to the modulation of the activity of the biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine have been studied in various organisms, including humans. It has been found to have various effects on the body, including the modulation of various metabolic pathways. It has also been found to have anti-inflammatory and antioxidant effects. In addition, N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has been found to have a protective effect against oxidative stress, as well as a potential role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The use of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine in lab experiments has both advantages and limitations. One of the main advantages is its low cost, as it is relatively inexpensive to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is its low solubility, which can make it difficult to use in experiments.
Future Directions
The potential future directions for N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine are numerous. It could be used in the development of new drugs and therapies, as well as in the study of various diseases. Additionally, it could be studied further for its potential to modulate the activity of various biochemical pathways. Furthermore, it could be used in the development of new synthetic compounds, as well as in the study of various metabolic pathways. Finally, it could be used to study the effects of oxidative stress on the body, as well as its potential role in gene expression.
Synthesis Methods
The synthesis of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves a number of steps and reactions. The first step is the formation of an amine group, which is formed by the reaction of an aldehyde and an amine. The aldehyde is then reacted with a sulfide, followed by a reaction with an oxime to form the desired product. The final step is the reaction with a pyrimidine to form the cyclic structure of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine.
properties
IUPAC Name |
N,6-dimethyl-2-methylsulfanyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-10-8-12(15-13(14-10)18-3)16(2)9-11-6-4-5-7-17-11/h8,11H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKPDRQBPTUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N(C)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.